molecular formula C10H8N2O3 B14823928 Imidazolidinetrione, methylphenyl- CAS No. 16935-46-9

Imidazolidinetrione, methylphenyl-

Cat. No.: B14823928
CAS No.: 16935-46-9
M. Wt: 204.18 g/mol
InChI Key: ZZEOIZSXSUPCSV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-methyl-3-phenylimidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-11-8(13)9(14)12(10(11)15)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEOIZSXSUPCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341954
Record name Imidazolidinetrione, methylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16935-46-9
Record name Imidazolidinetrione, methylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazolidinetrione, methylphenyl- typically involves the cyclization of amido-nitriles. One common method is the reaction of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of imidazolidinetrione, methylphenyl- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Imidazolidinetrione, methylphenyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves halogenation or alkylation using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinetrione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of imidazolidinetrione, methylphenyl- involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to various chemical transformations . These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(4-Methylphenyl)imidazolidine-2,4,5-trione
  • CAS Number : 93284-13-0
  • Molecular Formula : C₁₀H₈N₂O₃
  • Structure : The compound features a five-membered imidazolidinetrione core (three ketone groups) substituted with a 4-methylphenyl group at the 1-position (Figure 1).

Key Properties :

  • Purity : Available commercially at 100% concentration .

Comparison with Structurally Similar Compounds

Comparison with 1-[2-(4-Methylphenyl)-2-oxoethyl]-3-[3-(trifluoromethyl)benzyl]-2,4,5-imidazolidinetrione

Structural Differences :

  • Substituents : The compound (CAS 303986-32-5) includes a 4-methylphenyl group and a trifluoromethylbenzyl group, unlike the simpler 4-methylphenyl substitution in the target compound .
  • Molecular Weight : Higher due to the trifluoromethylbenzyl moiety (average mass: ~410 g/mol vs. ~204 g/mol for the target compound) .

Functional Implications :

  • Reactivity: Fluorine atoms may stabilize the molecule against metabolic degradation, altering its environmental persistence compared to the non-fluorinated analogue .

Comparison with Phosphoric Acid, Bis(Methylphenyl) Phenyl Ester

Structural and Class Differences :

  • Both share methylphenyl substituents but belong to distinct chemical classes .
  • Applications : Phosphate esters like this are typically used as flame retardants or plasticizers, whereas imidazolidinetriones are more likely to function as bioactive intermediates .

Environmental and Health Profiles :

  • Contrast : The imidazolidinetrione’s hazards are less documented but may differ due to its heterocyclic core, which could undergo hydrolysis or enzymatic degradation more readily than phosphate esters .

Data Table: Comparative Analysis

Parameter 1-(4-Methylphenyl)imidazolidinetrione 1-[2-(4-Methylphenyl)-2-oxoethyl]-3-[3-(trifluoromethyl)benzyl]-imidazolidinetrione Phosphoric Acid, Bis(Methylphenyl) Phenyl Ester
CAS Number 93284-13-0 303986-32-5 Not specified
Molecular Weight ~204 g/mol ~410 g/mol ~368 g/mol (estimated)
Key Substituents 4-Methylphenyl 4-Methylphenyl + trifluoromethylbenzyl Bis(methylphenyl) + phenyl
Hazard Profile Respiratory irritant Not available Neurotoxic, persistent
Environmental Persistence Unknown Likely high (due to fluorine) High (similar to TCP)

Research Findings and Implications

  • Substituent Effects : Methylphenyl groups enhance aromatic interactions in both imidazolidinetriones and phosphate esters, but the core structure dictates reactivity and toxicity. Fluorinated substituents (e.g., in the trifluoromethyl derivative) increase environmental persistence .
  • Safety Considerations : The imidazolidinetrione’s inhalation hazard contrasts with phosphate esters’ systemic toxicity, emphasizing the need for class-specific risk assessments.

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